molecular formula C23H28ClNO4 B13352000 (R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13352000
M. Wt: 417.9 g/mol
InChI Key: XZCDLCAVHSSJMK-GNAFDRTKSA-N
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Description

®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrrolidine ring, and a tert-butoxycarbonyl protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the biphenyl group, followed by the formation of the pyrrolidine ring. The tert-butoxycarbonyl group is then introduced to protect the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The pyrrolidine ring can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group may yield biphenyl carboxylic acid, while reduction of the pyrrolidine ring may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. The tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively bind to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its combination of a biphenyl group, a pyrrolidine ring, and a tert-butoxycarbonyl protecting group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H28ClNO4

Molecular Weight

417.9 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H27NO4.ClH/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18;/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26);1H/t23-;/m1./s1

InChI Key

XZCDLCAVHSSJMK-GNAFDRTKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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